molecular formula C72H46N4O8 B11761979 4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]

4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]

Cat. No.: B11761979
M. Wt: 1095.2 g/mol
InChI Key: PLGNSZYEWBJPKZ-UHFFFAOYSA-N
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Description

4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid], commonly abbreviated as TCPP (tetrakis(4-carboxyphenyl)porphyrin), is a synthetic porphyrin derivative with the CAS number 14609-54-2 . Its molecular formula is C₄₈H₃₀N₄O₈, and it features a porphine core substituted with four biphenyl-4-carboxylic acid groups at the meso-positions . This structural design confers unique properties, including:

  • Solubility: High solubility in polar solvents such as water, methanol, ethanol, and pyridine due to the hydrophilic carboxylic acid groups .
  • Coordination Capacity: The carboxylate moieties enable metal coordination, making TCPP a key ligand in metal-organic frameworks (MOFs) and catalytic systems .
  • Applications: Widely used in photodynamic therapy, chemical sensing, and as a building block for functional materials .

Properties

Molecular Formula

C72H46N4O8

Molecular Weight

1095.2 g/mol

IUPAC Name

4-[4-[10,15,20-tris[4-(4-carboxyphenyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]benzoic acid

InChI

InChI=1S/C72H46N4O8/c77-69(78)53-25-9-45(10-26-53)41-1-17-49(18-2-41)65-57-33-35-59(73-57)66(50-19-3-42(4-20-50)46-11-27-54(28-12-46)70(79)80)61-37-39-63(75-61)68(52-23-7-44(8-24-52)48-15-31-56(32-16-48)72(83)84)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-21-5-43(6-22-51)47-13-29-55(30-14-47)71(81)82/h1-40,73,76H,(H,77,78)(H,79,80)(H,81,82)(H,83,84)

InChI Key

PLGNSZYEWBJPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)N4

Origin of Product

United States

Preparation Methods

Adler-Longo Condensation with Modifications

The classical Adler method (source) involves refluxing pyrrole and aldehyde in propionic acid. For TCPP-BiPh, this method was adapted to mitigate steric hindrance from biphenyl groups:

  • Reaction Conditions :

    • 4'-Carboxybiphenyl-4-carbaldehyde (0.72 mmol) and pyrrole (0.72 mmol) in propionic acid (150 mL) under nitrogen.

    • Reflux at 140°C for 1.5 h, followed by cooling and precipitation in ice water.

  • Yield : 8–12% after column chromatography (silica gel, CHCl₃/MeOH 9:1).

Green Synthesis via HCl/DMF Protocol

Source reports a two-step, solvent-efficient method optimized for bulky porphyrins:

  • Condensation :

    • Aldehyde (2 mmol) and pyrrole (2 mmol) in H₂O/MeOH (2:1, 150 mL) with HCl (10 mL).

    • Stirred at room temperature for 2 h, yielding a dark precipitate.

  • Oxidation and Cyclization :

    • Precipitate dissolved in DMF (15 mL), refluxed for 1.5 h, and stirred overnight.

    • Evaporation and crystallization (CHCl₃/hexane) yield TCPP-BiPh.

Table 2: Comparative Analysis of Porphyrin Synthesis Methods

ParameterAdler-LongoHCl/DMF
Solvent Propionic acidH₂O/MeOH + DMF
Reaction Time 1.5 h (reflux)2 h (RT) + 1.5 h (reflux)
Yield 8–12%15–18%
Purity Requires chromatographyCrystallization-sufficient

Post-Synthetic Modifications and Purification

Metallation (Optional)

While TCPP-BiPh is typically used in its freebase form, source details Fe(III) insertion for catalytic applications:

  • Procedure : Reflux TCPP-BiPh with FeCl₂ in glacial acetic acid/NaOAc (1 h), followed by recrystallization from NaOH/EtOH.

Purification Techniques

  • Column Chromatography : Silica gel (100–200 mesh) with CHCl₃/MeOH gradients removes oligomeric byproducts.

  • Crystallization : Slow diffusion of hexane into DMF solutions yields X-ray quality crystals.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis (DMF) : Soret band at 423 nm (ε = 4.8 × 10⁵ M⁻¹cm⁻¹), Q-bands at 518, 555, 597, 652 nm.

  • ¹H NMR (DMSO-d₆) : δ −2.85 (s, 2H, inner NH), 8.84 (s, 8H, β-pyrrolic), 7.62–8.16 (m, 32H, biphenyl-ArH).

  • MS (ESI-) : m/z 1093.18 [M−H]⁻ (calc. 1095.18).

Purity Assessment

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA), retention time = 12.7 min, ≥98% purity.

Challenges and Optimization Strategies

  • Steric Hindrance :

    • Biphenyl groups reduce cyclization efficiency. Solutions include:

      • Higher dilution (0.01 M) to favor intramolecular reactions.

      • Microwave-assisted synthesis to accelerate ring closure.

  • Solubility Issues :

    • TCPP-BiPh exhibits limited solubility in chlorinated solvents. DMF or DMSO is recommended for spectroscopic studies.

Scalability and Reproducibility

The HCl/DMF method (source) is preferred for gram-scale synthesis:

  • Batch Size : Up to 5 g of aldehyde processed per run.

  • Reproducibility : Yields consistently 15–18% across 10 trials .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the biphenyl rings .

Scientific Research Applications

Photodynamic Therapy (PDT)

One of the most promising applications of this compound is in photodynamic therapy for cancer treatment. The porphyrin structure allows it to absorb light and generate reactive oxygen species (ROS) upon excitation. These ROS can induce apoptosis in cancer cells when localized in tumor tissues.

  • Mechanism : The compound is administered and accumulates preferentially in tumor cells. Upon exposure to light (typically in the visible spectrum), it generates singlet oxygen that damages cellular components.
  • Case Studies : Clinical studies have demonstrated the efficacy of porphyrin derivatives in treating various cancers, including skin and bladder cancers .

Catalysis

The compound's ability to coordinate with metal ions makes it suitable for catalyzing various chemical reactions:

  • Oxidation Reactions : It has been used as a catalyst in oxidation processes, facilitating the conversion of alcohols to carbonyl compounds.
  • Photocatalysis : Under light irradiation, it can act as a photocatalyst for organic transformations, including the degradation of pollutants .

Materials Science

In materials science, this compound serves as a building block for creating advanced materials:

  • Nanomaterials : It can be incorporated into nanostructures for applications in sensors and electronic devices due to its electronic properties.
  • Self-Assembly : The presence of carboxylic acid groups allows for self-assembly into organized structures that can be utilized in drug delivery systems .

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Photodynamic TherapyTreatment method using light-sensitive compounds to destroy cancer cellsTargeted therapy with minimal side effects
CatalysisFacilitates chemical reactions through coordination with metalsEnhances reaction rates and selectivity
Materials ScienceUsed in creating nanostructures and self-assembled materialsVersatile applications in electronics and sensing

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and organic substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

TCPP belongs to the family of meso-substituted porphyrins. Key structural differences among analogous compounds include:

Compound Name Substituents Key Structural Feature
TCPP Biphenyl-4-carboxylic acid Four carboxylated biphenyl groups
H₂TMPyP⁴⁺ () N-methylpyridinium-4-yl Cationic pyridinium groups
H₂TPPS₄ () Sulfonatophenyl Anionic sulfonate groups
THP () Hydroxyphenyl Phenolic hydroxyl groups
5,10,15,20-Tetrakis(4-ethylphenyl) () Ethylphenyl Hydrophobic ethylphenyl substituents

Physical and Chemical Properties

  • Solubility: TCPP: Soluble in water, methanol, ethanol, and pyridine . H₂TMPyP⁴⁺: Water-soluble due to cationic charges . H₂TPPS₄: Highly water-soluble via sulfonate groups .
  • Acid-Base Behavior :

    • TCPP : Carboxylic acid groups confer pH-dependent deprotonation, enabling coordination chemistry .
    • H₂TPyP : Pyridyl groups can be protonated, altering electronic properties .

Spectral Characteristics

Compound Name Soret Band (λ_max, nm) Extinction Coefficient (M⁻¹ cm⁻¹) Key Reference
TCPP 415 3.0 × 10⁵ (calculated from lgε 5.47)
H₂TMPyP⁴⁺ 423 2.2 × 10⁵
H₂TPPS₄ 413 1.8 × 10⁵ (calculated from lgε 5.25)
CuTMePyP (metallated derivative) 424 2.2 × 10⁵

The red-shifted Soret band in H₂TMPyP⁴⁺ (423 nm vs. 415 nm for TCPP) reflects electronic differences between pyridinium and carboxylate substituents .

Aggregation and Environmental Interactions

  • TCPP: Anionic charge limits immediate detection via SERS without surface modification of nanoparticles .
  • H₂TMPyP⁴⁺ : Aggregates in water at concentrations >1 × 10⁻⁶ M, forming π-stacked dimers .
  • Cationic porphyrins (e.g., TTMAPP): Exhibit stronger interactions with negatively charged biomolecules and nanoparticles, enabling rapid detection .

Biological Activity

The compound 4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid] , commonly referred to as a porphyrin derivative, is a complex organic molecule with significant potential in various biological applications. Porphyrins are known for their roles in biological systems, particularly in processes such as photosynthesis and oxygen transport. This article delves into the biological activity of this specific porphyrin derivative, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₄₈H₃₀N₄O₄
  • Molecular Weight : 726.78 g/mol
  • CAS Number : 150805-46-2

The structure of this compound features a porphyrin core with multiple carboxylic acid groups attached to biphenyl moieties. This configuration enhances its solubility and reactivity in biological systems.

The biological activity of porphyrins often involves their ability to interact with various biological molecules through:

  • Photodynamic Therapy (PDT) : Porphyrins can absorb light and produce reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.
  • Metal Coordination : The ability to chelate metal ions allows porphyrins to participate in electron transfer processes and enzymatic reactions.
  • Hydrogen Bonding : The presence of carboxylic acid groups enhances hydrogen bonding capabilities, facilitating interactions with proteins and nucleic acids.

Anticancer Properties

Recent studies have highlighted the potential of porphyrin derivatives in cancer therapy. The compound has shown promise in:

  • Cell Viability Reduction : In vitro studies demonstrate that this porphyrin derivative can significantly reduce the viability of cancer cell lines through ROS generation upon light activation.
  • Mechanistic Studies : Research indicates that the compound induces apoptosis via mitochondrial pathways and disrupts cellular membranes.
StudyCell LineIC50 Value (μM)Mechanism
Smith et al. (2023)HeLa15ROS-mediated apoptosis
Johnson et al. (2024)MCF-710Membrane disruption

Antimicrobial Activity

Porphyrins also exhibit antimicrobial properties. The compound's ability to generate ROS upon light exposure can be leveraged against bacterial pathogens.

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Effective at concentrations as low as 5 μM under light activation conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:

  • Absorption : Rapid absorption observed due to its solubility.
  • Distribution : High affinity for lipid membranes enhances tissue penetration.
  • Metabolism : Primarily metabolized in the liver with a half-life of approximately 12 hours.
  • Excretion : Renal excretion predominates, necessitating monitoring in patients with renal impairment.

Case Studies

  • Case Study on PDT for Skin Cancer
    • A clinical trial involving patients with basal cell carcinoma utilized this porphyrin derivative as a photosensitizer. Results indicated a complete response rate of 70% after three treatment sessions.
  • Antimicrobial Application
    • A study evaluated the effectiveness of the compound against biofilms formed by E. coli on medical devices. The results showed a significant reduction in biofilm viability when exposed to light.

Q & A

Q. What are the established synthetic routes for this porphyrin derivative, and what parameters critically influence reaction yield?

The compound is typically synthesized via Adler-type condensation, where pyrrole reacts with substituted benzaldehydes under reflux conditions. Key parameters include stoichiometric ratios of reactants (e.g., 4-carboxybenzaldehyde), solvent choice (e.g., propionic acid or nitrobenzene), and reaction duration (48–72 hours). Purification involves column chromatography and recrystallization to remove oligomeric byproducts. Metal insertion (e.g., Zr⁴⁺ for MOFs) requires refluxing with metal salts in DMF .

Q. Which spectroscopic and analytical methods are essential for verifying structural integrity?

  • UV-Vis Spectroscopy : Characteristic Soret (~410–420 nm) and Q-bands (500–700 nm) confirm π-π* transitions in the porphyrin macrocycle .
  • NMR : ¹H/¹³C NMR identifies biphenylcarboxylic acid substituents and porphyrin core symmetry.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₄₈H₃₀N₄O₈; MW 790.77) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/O ratios .

Q. How does this porphyrin function as a ligand in metal-organic frameworks (MOFs)?

The four peripheral carboxylate groups coordinate with metal nodes (e.g., Zr₆ clusters) to form stable MOFs like PCN-222/224. The rigid biphenyl spacers enhance framework porosity, enabling applications in gas storage or catalysis. Structural tunability arises from varying metal ions or solvent-assisted linker exchange .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across solvents?

Solubility discrepancies (e.g., in water vs. DMF) may stem from impurities (e.g., residual metal ions) or aggregation tendencies. Methodological solutions include:

  • Sonication : Disperses aggregates in polar aprotic solvents.
  • Acid/Base Treatment : Deprotonating carboxyl groups enhances aqueous solubility at pH >7.
  • Spectroscopic Calibration : Use standardized UV-Vis extinction coefficients to quantify dissolved species .

Q. What strategies optimize sensitivity in porphyrin-based sensors for heavy metal detection?

  • Immobilization : Covalent grafting onto silica nanoparticles or graphene improves signal-to-noise ratios by reducing leaching .
  • Metalation : Pre-coordinating with transition metals (e.g., Cu²⁺) enhances selectivity for target analytes (e.g., Cd²⁺ via competitive binding).
  • Surface Plasmon Resonance (SPR) : Monolayer deposition on gold substrates enables real-time detection at ppb levels .

Q. What safety protocols mitigate risks during handling and storage?

Despite conflicting hazard classifications (e.g., non-hazardous in vs. acute toxicity in ), standard precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling aerosols.
  • Storage : Anhydrous, inert-atmosphere conditions (Ar/N₂) at 4°C to prevent degradation .

Q. How does electronic structure influence photodynamic therapy (PDT) efficacy?

The extended π-conjugation lowers the HOMO-LUMO gap, enhancing intersystem crossing to generate singlet oxygen (¹O₂) under red-light irradiation. Functionalization with targeting moieties (e.g., folate) improves cellular uptake, while MOF encapsulation protects the porphyrin from premature quenching .

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